
923950-08-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dulaglutide (CAS: 923950-08-7), marketed under the brand name Trulicity®, is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1RA) developed by Eli Lilly and Company. It is approved for the treatment of type 2 diabetes mellitus (T2DM) to improve glycemic control in adults when used alongside diet and exercise .
Méthodes De Préparation
Recombinant Synthesis and Structural Design
Dulaglutide is a fusion protein comprising two identical polypeptide chains. Each chain contains a modified human GLP-1 analog (90% homologous to native GLP-1) covalently linked to a human immunoglobulin G4 (IgG4) Fc fragment via a 16-amino acid peptide linker . The structural design optimizes pharmacokinetics by conferring resistance to dipeptidyl peptidase-4 (DPP-4) degradation and prolonging half-life through Fc-mediated slow clearance .
Genetic Engineering and Vector Construction
The gene encoding dulaglutide was synthesized to include sequences for the GLP-1 analog, linker, and engineered IgG4 Fc domain. Substitutions at positions 8 (Ala→Gly), 22 (Gly→Glu), and 36 (Arg→Gly) in the GLP-1 sequence enhance stability and reduce immunogenicity . The construct was cloned into a plasmid vector under the control of a constitutive promoter, followed by transfection into a proprietary Chinese hamster ovary (CHO) cell line adapted for serum-free suspension culture .
Cell Line Development
A master cell bank (MCB) was established from a single clone selected for high productivity and genetic stability. The MCB underwent extensive characterization, including:
-
Isoenzyme analysis for species verification
-
Southern blotting to confirm gene integration and copy number
Large-Scale Production in Bioreactors
Cell Culture Process
Dulaglutide is produced via fed-batch culture in stainless steel bioreactors. Key parameters include:
Parameter | Specification | Purpose |
---|---|---|
Temperature | 36.5°C ± 0.5°C | Optimal cell growth and protein expression |
pH | 6.8–7.2 | Maintain metabolic activity |
Dissolved oxygen | 30–50% air saturation | Prevent hypoxia/oxidative stress |
Feed strategy | Glucose + amino acid solution | Sustain productivity over 14–21 days |
The process achieves titers of 2–3 g/L, with harvest criteria requiring ≥85% viability and <5% lactate accumulation .
Downstream Purification
Post-harvest clarification uses depth filtration to remove cells and debris. Purification involves:
-
Protein A affinity chromatography : Captures Fc-containing proteins with >95% recovery .
-
Cation-exchange chromatography (CEX) : Removes host cell proteins (HCPs) and DNA fragments.
-
Viral clearance : Implemented via 20 nm nanofiltration and low-pH incubation (pH 3.5 for 60 minutes) .
-
Ultrafiltration/diafiltration (UF/DF) : Concentrates the drug substance to 50–100 mg/mL in a histidine buffer (pH 5.0) .
Formulation and Stability Considerations
The final drug product contains:
Excipient | Concentration | Function |
---|---|---|
Polysorbate 80 | 0.01% (w/v) | Prevent aggregation at liquid-air interface |
Citric acid | 10 mM | Maintain pH 5.0 ± 0.5 |
Trehalose | 50 mg/mL | Cryoprotectant during lyophilization |
Lyophilized formulations demonstrate stability for 24 months at -20°C, with reconstituted solutions stable for 30 days at 4°C . Accelerated stability studies (25°C/60% RH) show no degradation after 6 months .
Analytical Characterization
Purity and Identity Testing
-
Size-exclusion HPLC (SE-HPLC) : Quantifies monomeric dulaglutide (≥98%) vs. aggregates .
-
Mass spectrometry : Confirms molecular mass of 59,671 Da (±50 Da) for the glycosylated dimer .
-
Peptide mapping : Verifies amino acid sequence using tryptic digestion and LC-MS/MS .
Potency Assays
-
cAMP accumulation assay : Measures GLP-1 receptor activation in HEK293 cells (EC₅₀ = 0.5–1.0 nM) .
-
Glycemic control : Validated in streptozotocin-induced diabetic rats (HbA1c reduction ≥1.5% at 0.1 mg/kg) .
Challenges and Innovations
Glycosylation Heterogeneity
N-linked glycosylation at Asn126 introduces microheterogeneity. Process improvements, such as modulating manganese concentration (0.1–0.3 μM) in culture media, increased galactosylation from 65% to 85%, enhancing FcRn binding and half-life .
Scale-Up Considerations
Transitioning from 5,000 L to 15,000 L bioreactors required optimizing sparging rates (0.01–0.03 vvm) to prevent shear stress while maintaining oxygen transfer (kLa >10 h⁻¹) .
Regulatory and Environmental Compliance
The EMA assessment confirms dulaglutide’s environmental safety, with biodegradation >90% in 28-day OECD 301B tests . Residual host cell DNA is controlled to <1 ng/dose via anion-exchange chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Dulaglutide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives or other nucleophiles.
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide with substituted amino acid residues.
Applications De Recherche Scientifique
Dulaglutide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its effects on cellular signaling pathways and metabolic processes.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes and reducing cardiovascular risk factors.
Industry: Utilized in the development of long-acting peptide therapeutics and drug delivery systems
Mécanisme D'action
Dulaglutide exerts its effects by binding to glucagon-like peptide-1 receptors on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels stimulate insulin secretion and inhibit glucagon release, resulting in improved glycemic control. Additionally, Dulaglutide slows gastric emptying and reduces appetite, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Chemical and Structural Properties
Dulaglutide is a fusion protein comprising two GLP-1 analog molecules linked to a modified human immunoglobulin G4 (IgG4) Fc fragment. This structural design confers prolonged half-life (≈5 days) and resistance to dipeptidyl peptidase-4 (DPP-4) degradation . Key properties include:
- Molecular Formula :
- Physical Form : White to off-white powder, soluble in phosphate-buffered saline (PBS) .
- Storage : Stable at ≤−20°C to −30°C, protected from light and freeze-thaw cycles .
Pharmacokinetics and Clinical Efficacy
Dulaglutide is administered once weekly via subcutaneous injection. Its pharmacokinetic profile includes:
- Half-life : ≈5 days .
- Bioavailability : ≈72% .
Clinical trials demonstrate significant reductions in HbA1c (≈1.5–1.6%) and body weight (≈2.5–3.0 kg) over 26–52 weeks .
Comparison with Similar GLP-1 Receptor Agonists
Dulaglutide belongs to a class of GLP-1RAs that includes exenatide , liraglutide , and semaglutide . Below is a detailed comparison based on structural, pharmacokinetic, and clinical parameters.
Structural and Functional Differences
Advantages of Dulaglutide Over Peers
Convenience : Weekly dosing vs. daily or twice-daily regimens for liraglutide and exenatide .
Tolerability : Lower incidence of gastrointestinal side effects compared to exenatide .
Manufacturing Stability : Available as a ready-to-use solution (Trulicity®), avoiding reconstitution steps required for some competitors .
Key Research Findings and Data Tables
Pharmacokinetic Comparison of GLP-1RAs
Parameter | Dulaglutide | Liraglutide | Semaglutide |
---|---|---|---|
Cmax (ng/mL) | 114 | 34 | 50 |
Tmax (hours) | 48–72 | 8–12 | 24–48 |
Renal Clearance | Minimal | Moderate | Minimal |
Cost and Availability (2025 Data)
Parameter | Dulaglutide | Liraglutide | Semaglutide |
---|---|---|---|
Price (USD/mg) | ≈$25–30 | ≈$20–25 | ≈$30–35 |
Global Availability | FDA, EMA approved | FDA, EMA approved | FDA, EMA approved |
Activité Biologique
Dulaglutide, identified by the CAS number 923950-08-7, is a glucagon-like peptide-1 (GLP-1) receptor agonist primarily used in the treatment of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by several mechanisms that enhance insulin secretion, inhibit glucagon release, and promote weight loss. This article delves into the biological activity of dulaglutide, supported by research findings, case studies, and data tables.
Dulaglutide mimics the effects of endogenous GLP-1, which plays a crucial role in glucose metabolism. The primary mechanisms include:
- Insulin Secretion : Dulaglutide enhances glucose-dependent insulin secretion from pancreatic β-cells. Upon binding to the GLP-1 receptor, it stimulates intracellular signaling pathways that increase cAMP levels, leading to enhanced insulin granule exocytosis .
- Glucagon Suppression : It inhibits glucagon secretion from α-cells in the pancreas, reducing hepatic glucose production and contributing to lower blood glucose levels .
- Gastric Emptying : Dulaglutide slows gastric emptying, which helps reduce postprandial glucose spikes .
- Weight Loss : By promoting satiety and reducing appetite, dulaglutide aids in weight management for T2DM patients .
Pharmacokinetics
Dulaglutide demonstrates a prolonged half-life due to its resistance to DPP-IV degradation. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Mean Time to Peak Plasma Concentration | 12 hours post-dose |
Half-Life | Approximately 5 days |
Bioavailability | Approximately 65% |
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of dulaglutide in managing T2DM. A meta-analysis summarized findings from five pivotal studies:
The results indicate a dose-dependent reduction in HbA1c levels and significant weight loss compared to placebo groups.
Case Studies
Case Study 1 : A 54-year-old male with poorly controlled T2DM was treated with dulaglutide (1 mg weekly). Over six months, his HbA1c decreased from 9.2% to 6.8%, and he lost 4 kg without significant adverse effects.
Case Study 2 : A cohort study involving 200 patients showed that those treated with dulaglutide had a higher adherence rate (85%) compared to those on traditional therapies (insulin glargine), which had an adherence rate of only 65% .
Safety Profile
While dulaglutide is generally well-tolerated, it is associated with some adverse effects:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 923950-08-7, and how can reproducibility be ensured?
Methodological guidance:
- Prioritize peer-reviewed protocols from journals like Beilstein Journal of Organic Chemistry, emphasizing detailed experimental sections (e.g., reaction conditions, purification steps). Include characterization data (NMR, HPLC) for key intermediates and final products .
- Validate reproducibility by cross-referencing spectral data with published benchmarks and adhering to strict purity criteria (>95% by analytical HPLC) .
Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?
Methodological guidance:
- Combine spectroscopic methods (e.g., 1H/13C NMR, FT-IR) with chromatographic analysis (HPLC-MS) for structural confirmation. For physicochemical properties, employ DSC (differential scanning calorimetry) for thermal stability and UV-Vis for solubility profiling .
- Document instrument calibration protocols and include raw data in supplementary materials to enable independent verification .
Q. How can preliminary biological activity studies for this compound be designed to minimize bias?
Methodological guidance:
- Use blinded, randomized in vitro assays with positive/negative controls (e.g., dose-response curves in cell lines). Validate results through triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) .
- Align with ethical frameworks for biochemical research, ensuring proper handling of biological materials and transparency in data reporting .
Advanced Research Questions
Q. How can contradictory spectral data for this compound’s polymorphic forms be resolved?
Methodological guidance:
- Conduct variable-temperature XRD and solid-state NMR to differentiate polymorphs. Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, hydration states) .
- Revisit synthetic protocols to isolate pure forms and validate findings against computational crystallography models (e.g., DFT-based lattice energy predictions) .
Q. What computational strategies are effective in modeling this compound’s reaction mechanisms?
Methodological guidance:
- Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., cyclization, catalysis). Validate with kinetic isotope effect (KIE) studies or in situ spectroscopic monitoring (e.g., ReactIR) .
- Cross-reference computational results with experimental kinetic data (e.g., Eyring plots) to refine transition-state models .
Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?
Methodological guidance:
- Perform meta-analyses of published datasets using PRISMA guidelines to identify methodological heterogeneity (e.g., assay types, cell lines). Apply funnel plots to assess publication bias .
- Design follow-up studies with standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity) to reconcile contradictions .
Q. Methodological Frameworks
Q. How to align this compound research with theoretical frameworks in organic chemistry?
Methodological guidance:
- Ground hypotheses in established theories (e.g., frontier molecular orbital theory for reactivity studies). Use conceptual frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic inquiries .
- Justify methodological choices (e.g., solvent selection, catalyst loading) through literature-based rationale, citing precedents in analogous systems .
Q. What strategies optimize experimental design for high-throughput screening of this compound analogs?
Methodological guidance:
- Implement factorial design (e.g., Box-Behnken) to minimize runs while maximizing variable coverage. Use robotic liquid handlers for precision and include Z’-factor validation to ensure assay robustness .
- Apply cheminformatics tools (e.g., KNIME, MOE) for structure-activity relationship (SAR) analysis and prioritize analogs with favorable ADMET profiles .
Q. Data Analysis & Validation
Q. How should researchers statistically validate anomalous results in this compound studies?
Q. What are best practices for curating and sharing datasets on this compound?
Methodological guidance:
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like ChemRxiv or Zenodo. Include metadata such as instrument parameters, raw spectra, and processing scripts .
- Use standardized formats (e.g., JCAMP-DX for spectra) and cross-link datasets to publications via DOIs .
Propriétés
Key on ui mechanism of action |
Dulaglutide activates the GLP-1 receptor found in pancreatic beta cells, increasing intracellular cyclic AMP (cAMP) in beta cells, leading to insulin release and subsequent reduction of blood glucose concentrations. Additionally, dulaglutide decreases glucagon secretion and slows gastric emptying. Trulicity contains dulaglutide, which is a human GLP-1 receptor agonist with 90% amino acid sequence homology to endogenous human GLP-1 (7-37). Dulaglutide activates the GLP-1 receptor, a membrane-bound cell-surface receptor coupled to adenylyl cyclase in pancreatic beta cells. Dulaglutide increases intracellular cyclic AMP (cAMP) in beta cells leading to glucose-dependent insulin release. Dulaglutide also decreases glucagon secretion and slows gastric emptying. |
---|---|
Numéro CAS |
923950-08-7 |
Formule moléculaire |
C149H221N37O49 |
Poids moléculaire |
3314.6 g/mol |
Nom IUPAC |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1 |
Clé InChI |
HPNPLWNTQBSMAJ-FBXRENMFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N |
Key on ui application |
Dulaglutide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. |
Point d'ébullition |
N/A |
melting_point |
N/A |
Stockage |
-20°C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.